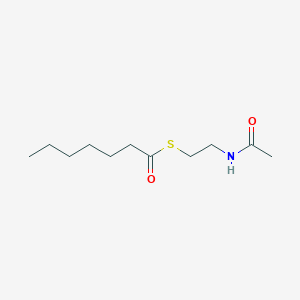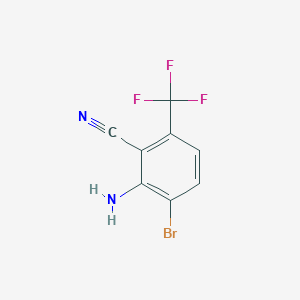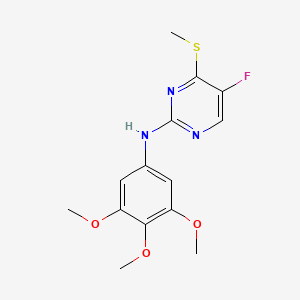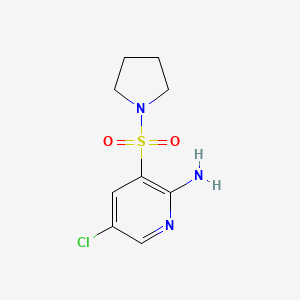
5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine
Vue d'ensemble
Description
The compound “5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine involves the reaction of Pyrrolidine and pyridine-3-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The molecular formula of a similar compound, 3-(Pyrrolidin-1-ylsulfonyl)pyridine, is C9H12N2O2S .Applications De Recherche Scientifique
Anticancer Activity
The pyrrolidine scaffold, which is part of the compound’s structure, has been extensively studied for its potential in anticancer therapy. The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and influence its biological activity. Specifically, derivatives of pyrrolidine have shown promise in targeting selectivity, which is crucial for developing cancer treatments with fewer side effects .
Antimicrobial Activity
Compounds featuring the pyrrolidine ring have demonstrated significant antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance. The structural features of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine may be exploited to develop new antimicrobial agents that can act on resistant strains of bacteria and other pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives is another area of interest. By modulating the body’s inflammatory response, these compounds can be used to treat a variety of inflammatory diseases, ranging from autoimmune disorders to chronic inflammation .
Antidepressant and Anticonvulsant Effects
The central nervous system (CNS) is a complex field of study, and pyrrolidine derivatives have shown potential in treating CNS disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for the development of antidepressant and anticonvulsant medications .
Role in Drug Design and Discovery
Due to its versatile nature, 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine can be used as a scaffold in drug discovery. Its unique structure allows for the exploration of pharmacophore space and the design of novel compounds with varied biological profiles .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in the compound allows for the synthesis of enantioselective drugs. This is particularly important in the pharmaceutical industry, where the spatial orientation of a drug can affect its efficacy and safety .
Mécanisme D'action
Target of Action
The compound “5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the exact configuration and functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring are often involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The pyrrolidine ring in the compound could potentially influence these properties .
Propriétés
IUPAC Name |
5-chloro-3-pyrrolidin-1-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-5-8(9(11)12-6-7)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVQHBFNDIACGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



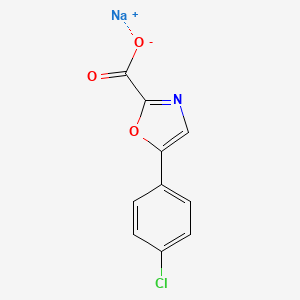
![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)
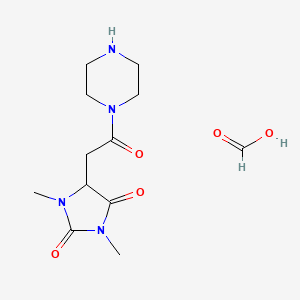

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)
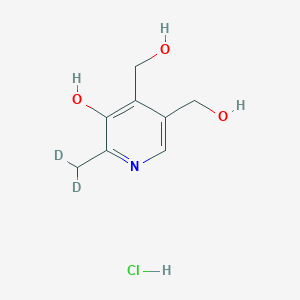
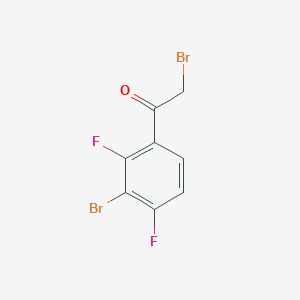
dimethyl-](/img/structure/B1411846.png)

